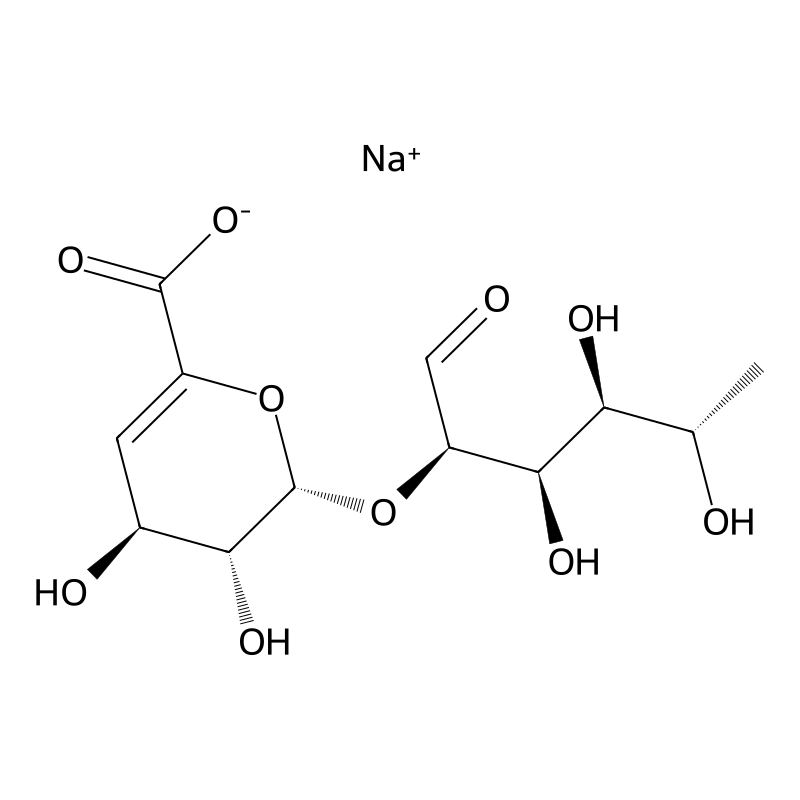2-O-L-Rhamnopyranosyl-4-deoxy-alpha-L-threo-hex-4-enopyranosiduronate
Catalog No.
S532777
CAS No.
145039-76-5
M.F
C12H17NaO10
M. Wt
344.25 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
145039-76-5
Product Name
2-O-L-Rhamnopyranosyl-4-deoxy-alpha-L-threo-hex-4-enopyranosiduronate
IUPAC Name
sodium;(2S,3R,4S)-3,4-dihydroxy-2-[(2R,3R,4S,5S)-3,4,5-trihydroxy-1-oxohexan-2-yl]oxy-3,4-dihydro-2H-pyran-6-carboxylate
Molecular Formula
C12H17NaO10
Molecular Weight
344.25 g/mol
InChI
InChI=1S/C12H18O10.Na/c1-4(14)8(16)10(18)7(3-13)22-12-9(17)5(15)2-6(21-12)11(19)20;/h2-5,7-10,12,14-18H,1H3,(H,19,20);/q;+1/p-1/t4-,5-,7-,8-,9+,10-,12+;/m0./s1
InChI Key
PLKNCXWNEPWWDW-BGOBQSPISA-M
SMILES
CC(C(C(C(C=O)OC1C(C(C=C(O1)C(=O)[O-])O)O)O)O)O.[Na+]
Solubility
Soluble in DMSO
Synonyms
2-O-L-rhamnopyranosyl-4-deoxy-alpha-L-threo-hex-4-enopyranosiduronate, lepidimoide
Canonical SMILES
CC(C(C(C(C=O)OC1C(C(C=C(O1)C(=O)[O-])O)O)O)O)O.[Na+]
Isomeric SMILES
C[C@@H]([C@@H]([C@H]([C@H](C=O)O[C@@H]1[C@@H]([C@H](C=C(O1)C(=O)[O-])O)O)O)O)O.[Na+]
Description
The exact mass of the compound 2-O-L-Rhamnopyranosyl-4-deoxy-alpha-L-threo-hex-4-enopyranosiduronate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Disaccharides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
Purity
>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )
Appearance
Solid powder
Storage
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Dates
Modify: 2024-02-18
1: Hirose K, Endo K, Hasegawa K. A convenient synthesis of lepidimoide from okra mucilage and its growth-promoting activity in hypocotyls. Carbohydr Res. 2004 Jan 2;339(1):9-19. PubMed PMID: 14659666.
2: Tanaka M, Yoshimura M, Suto M, Yokota A, Asano K, Sukara E, Tomita F. Production of lepidimoide by an endophytic fungus from polysaccharide extracted from Abelmoschus sp.: identification of the product and the organism producing it. J Biosci Bioeng. 2002;93(6):531-6. PubMed PMID: 16233245.
3: Yamada K, Anai T, Kosemura S, Yamamura S, Hasegawa K. Structure-activity relationship of lepidimoide and its analogues. Phytochemistry. 1996 Feb;41(3):671-3. PubMed PMID: 8835453.
4: Yamada K, Matsumoto H, Ishizuka K, Miyamoto K, Kosemura S, Yamamura S, Hasegawa K. Lepidimoide Promotes Light-Induced Chlorophyll Accumulation in Cotyledons of Sunflower Seedlings. J Plant Growth Regul. 1998 Dec;17(4):215-219. PubMed PMID: 9892744.
5: Saranpuetti C, Tanaka M, Sone T, Asano K, Tomita F. Determination of enzymes from Colletotrichum sp. AHU9748 essential for lepidimoide production from okra polysaccharide. J Biosci Bioeng. 2006 Nov;102(5):452-6. PubMed PMID: 17189174.
6: Hasegawa K, Mizutani J, Kosemura S, Yamamura S. Isolation and identification of lepidimoide, a new allelopathic substance from mucilage of germinated cress seeds. Plant Physiol. 1992 Oct;100(2):1059-61. PubMed PMID: 16653018; PubMed Central PMCID: PMC1075667.
7: Iqbal A, Fry SC. Potent endogenous allelopathic compounds in Lepidium sativum seed exudate: effects on epidermal cell growth in Amaranthus caudatus seedlings. J Exp Bot. 2012 Apr;63(7):2595-604. doi: 10.1093/jxb/err436. Epub 2012 Jan 20. PubMed PMID: 22268144; PubMed Central PMCID: PMC3346223.
8: Iqbal A, Miller JG, Murray L, Sadler IH, Fry SC. The pectic disaccharides lepidimoic acid and β-d-xylopyranosyl-(1→3)-d-galacturonic acid occur in cress-seed exudate but lack allelochemical activity. Ann Bot. 2016 Apr;117(4):607-23. doi: 10.1093/aob/mcw008. Epub 2016 Mar 8. PubMed PMID: 26957370; PubMed Central PMCID: PMC4817500.
9: Fry SC. Potassium, not lepidimoide, is the principal 'allelochemical' of cress-seed exudate that promotes amaranth hypocotyl elongation. Ann Bot. 2017 Oct 17;120(4):511-520. doi: 10.1093/aob/mcx081. PubMed PMID: 28981578; PubMed Central PMCID: PMC5737857.
2: Tanaka M, Yoshimura M, Suto M, Yokota A, Asano K, Sukara E, Tomita F. Production of lepidimoide by an endophytic fungus from polysaccharide extracted from Abelmoschus sp.: identification of the product and the organism producing it. J Biosci Bioeng. 2002;93(6):531-6. PubMed PMID: 16233245.
3: Yamada K, Anai T, Kosemura S, Yamamura S, Hasegawa K. Structure-activity relationship of lepidimoide and its analogues. Phytochemistry. 1996 Feb;41(3):671-3. PubMed PMID: 8835453.
4: Yamada K, Matsumoto H, Ishizuka K, Miyamoto K, Kosemura S, Yamamura S, Hasegawa K. Lepidimoide Promotes Light-Induced Chlorophyll Accumulation in Cotyledons of Sunflower Seedlings. J Plant Growth Regul. 1998 Dec;17(4):215-219. PubMed PMID: 9892744.
5: Saranpuetti C, Tanaka M, Sone T, Asano K, Tomita F. Determination of enzymes from Colletotrichum sp. AHU9748 essential for lepidimoide production from okra polysaccharide. J Biosci Bioeng. 2006 Nov;102(5):452-6. PubMed PMID: 17189174.
6: Hasegawa K, Mizutani J, Kosemura S, Yamamura S. Isolation and identification of lepidimoide, a new allelopathic substance from mucilage of germinated cress seeds. Plant Physiol. 1992 Oct;100(2):1059-61. PubMed PMID: 16653018; PubMed Central PMCID: PMC1075667.
7: Iqbal A, Fry SC. Potent endogenous allelopathic compounds in Lepidium sativum seed exudate: effects on epidermal cell growth in Amaranthus caudatus seedlings. J Exp Bot. 2012 Apr;63(7):2595-604. doi: 10.1093/jxb/err436. Epub 2012 Jan 20. PubMed PMID: 22268144; PubMed Central PMCID: PMC3346223.
8: Iqbal A, Miller JG, Murray L, Sadler IH, Fry SC. The pectic disaccharides lepidimoic acid and β-d-xylopyranosyl-(1→3)-d-galacturonic acid occur in cress-seed exudate but lack allelochemical activity. Ann Bot. 2016 Apr;117(4):607-23. doi: 10.1093/aob/mcw008. Epub 2016 Mar 8. PubMed PMID: 26957370; PubMed Central PMCID: PMC4817500.
9: Fry SC. Potassium, not lepidimoide, is the principal 'allelochemical' of cress-seed exudate that promotes amaranth hypocotyl elongation. Ann Bot. 2017 Oct 17;120(4):511-520. doi: 10.1093/aob/mcx081. PubMed PMID: 28981578; PubMed Central PMCID: PMC5737857.
Explore Compound Types
Get ideal chemicals from 750K+ compounds








